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Compound of Interest

Compound Name: Methyl heptanoate

Cat. No.: B153116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl heptanoate is a fatty acid methyl ester recognized for its characteristic fruity and floral

aroma. In the field of food science, it plays a significant role as a flavoring agent, contributing to

the sensory profile of a wide array of food and beverage products. Its natural occurrence in

various fruits, coupled with its approval as a safe food additive, makes it a compound of great

interest for food formulation, quality control, and sensory analysis. This document provides

detailed application notes and experimental protocols for the utilization of methyl heptanoate
in food science research and development.

Application Notes
Flavor and Fragrance Agent
Methyl heptanoate is widely used in the food industry to impart or enhance fruity flavors. Its

sensory profile is described as sweet, fruity (reminiscent of apple, pear, and berry), floral,

green, and slightly waxy.[1][2][3] It is a key component in the formulation of artificial fruit flavors

for beverages, confectionery, baked goods, and dairy products.[2][4]
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GRAS Status: Generally Recognized as Safe by the Flavor and Extract Manufacturers

Association (FEMA).

Natural Occurrence
Methyl heptanoate is a natural volatile compound found in a variety of fruits and other food

products. Its presence contributes to the characteristic aroma of these foods. Examples of

natural sources include:

Pineapple

Strawberry

Asian Pears

Evergreen Blackberries

Cranberry

Papaya

White Wine

Parmesan Cheese

Analytical Standard
In food analysis, particularly in the study of volatile organic compounds (VOCs), methyl
heptanoate serves as a valuable external or internal standard for quantification using gas

chromatography (GC) techniques. Its chemical stability and distinct retention time make it a

reliable reference compound for the analysis of other esters and volatile flavor compounds in

complex food matrices.

Quantitative Data
The concentration of methyl heptanoate can vary significantly depending on the food matrix,

cultivar, and processing conditions. The following tables summarize available quantitative data.

Table 1: Sensory Thresholds of Methyl Heptanoate
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Parameter Threshold Reference

Aroma Detection Threshold 4 ppb

Taste Threshold 35 ppm

Table 2: Reported Usage Levels of Methyl Heptanoate in Food Categories

Food Category
Average Maximum Use
Level (ppm)

Reference

Beverages 0.80

Ice Cream, Ices, etc. 0.83

Candy 0.33

Baked Goods 0.60

Table 3: Reported Concentrations of Methyl Heptanoate in Selected Foods

Food Product Concentration Range Reference

Strawberry (various cultivars) Traces to low µg/kg

Pineapple Component of natural flavor

Alcoholic Beverages
Varies depending on

fermentation

Experimental Protocols
Protocol 1: Quantification of Methyl Heptanoate in Fruit
Samples using Headspace Solid-Phase Microextraction
(HS-SPME) coupled with Gas Chromatography-Mass
Spectrometry (GC-MS)
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This protocol outlines a method for the extraction and quantification of methyl heptanoate
from a fruit matrix.

1. Materials and Reagents:

Fruit sample (e.g., strawberries, pineapple)

Methyl heptanoate (analytical standard, ≥99% purity)

Internal Standard (IS) (e.g., methyl octanoate or a non-naturally occurring ester)

Sodium chloride (NaCl)

Distilled water

20 mL headspace vials with PTFE/silicone septa

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

2. Sample Preparation:

Homogenize a known weight of the fresh fruit sample (e.g., 5 g) in a blender.

Weigh a portion of the homogenate (e.g., 2 g) into a 20 mL headspace vial.

Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and promote the

release of volatile compounds.

Spike the sample with a known concentration of the internal standard.

Add 5 mL of distilled water and immediately seal the vial.

3. HS-SPME Procedure:

Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g.,

40°C) for a set time (e.g., 15 minutes) with agitation.
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Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g.,

30 minutes) at the same temperature with continuous agitation.

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

4. GC-MS Analysis:

Injector Temperature: 250°C (or as recommended for the SPME fiber)

Desorption Time: 2 minutes (splitless mode)

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at a rate of

5°C/min, and hold for 5 minutes.

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan range of m/z

40-350.

Identification: Identify methyl heptanoate and the internal standard based on their retention

times and mass spectra compared to pure standards and the NIST library.

Quantification: Calculate the concentration of methyl heptanoate based on the peak area

ratio of the analyte to the internal standard and a calibration curve prepared with standard

solutions.

Protocol 2: Sensory Evaluation of Fruity Flavor -
Triangle Test
This protocol describes a discrimination test to determine if a perceptible difference exists

between two samples, for instance, a beverage with and without added methyl heptanoate.

1. Objective: To determine if the addition of methyl heptanoate at a specific concentration

creates a perceivable sensory difference in a beverage.

2. Materials:

Control beverage sample (without added methyl heptanoate).
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Test beverage sample (with a specific concentration of methyl heptanoate).

Identical tasting cups, coded with random three-digit numbers.

Water and unsalted crackers for palate cleansing.

Individual tasting booths with controlled lighting and ventilation.

3. Panelists:

Select 20-30 panelists who are regular consumers of the beverage type.

Ensure panelists have no allergies to the product's ingredients and have not consumed any

strong-flavored food or drink for at least one hour prior to the test.

4. Procedure:

For each panelist, present three coded samples simultaneously. Two of the samples are

identical (either both control or both test), and one is different.

The order of presentation of the three samples should be randomized and balanced across

all panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

Instruct the panelists to taste the samples from left to right.

Ask the panelists to identify the "odd" or "different" sample.

Panelists must make a choice, even if they are not certain.

Provide water and crackers for panelists to cleanse their palate between triads if multiple

tests are being conducted.

5. Data Analysis:

Count the total number of correct identifications.

Use a statistical table for triangle tests (based on the chi-square distribution) to determine if

the number of correct judgments is statistically significant at a chosen confidence level (e.g.,
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p < 0.05).

If the number of correct identifications is above the critical value, it can be concluded that a

perceptible sensory difference exists between the control and the test sample.

Visualizations
Biochemical Pathway of Ester Formation in Fruits
The formation of methyl heptanoate and other fruity esters in fruits primarily occurs through

the esterification of an alcohol with a coenzyme A (CoA)-activated carboxylic acid, a reaction

catalyzed by alcohol acyltransferase (AAT) enzymes.
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Caption: Biosynthesis of Methyl Heptanoate in Fruits.

Logical Relationship in Fruity Flavor Perception
The perception of a "fruity" flavor is a complex interplay between the olfactory sensation of

volatile compounds like methyl heptanoate and the gustatory sensation of taste, which is

influenced by learned associations.
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Caption: Model of Fruity Flavor Perception.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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